

3-Amino-1,2,4-triazine crystal structure XRD analysis

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Compound Focus: 3-Amino-1,2,4-triazine

CAS No.: 1120-99-6

Cat. No.: S595112

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Crystal Structure from XRD Analysis

The core crystal structure information, as determined by single-crystal X-ray diffraction, is summarized in the table below.

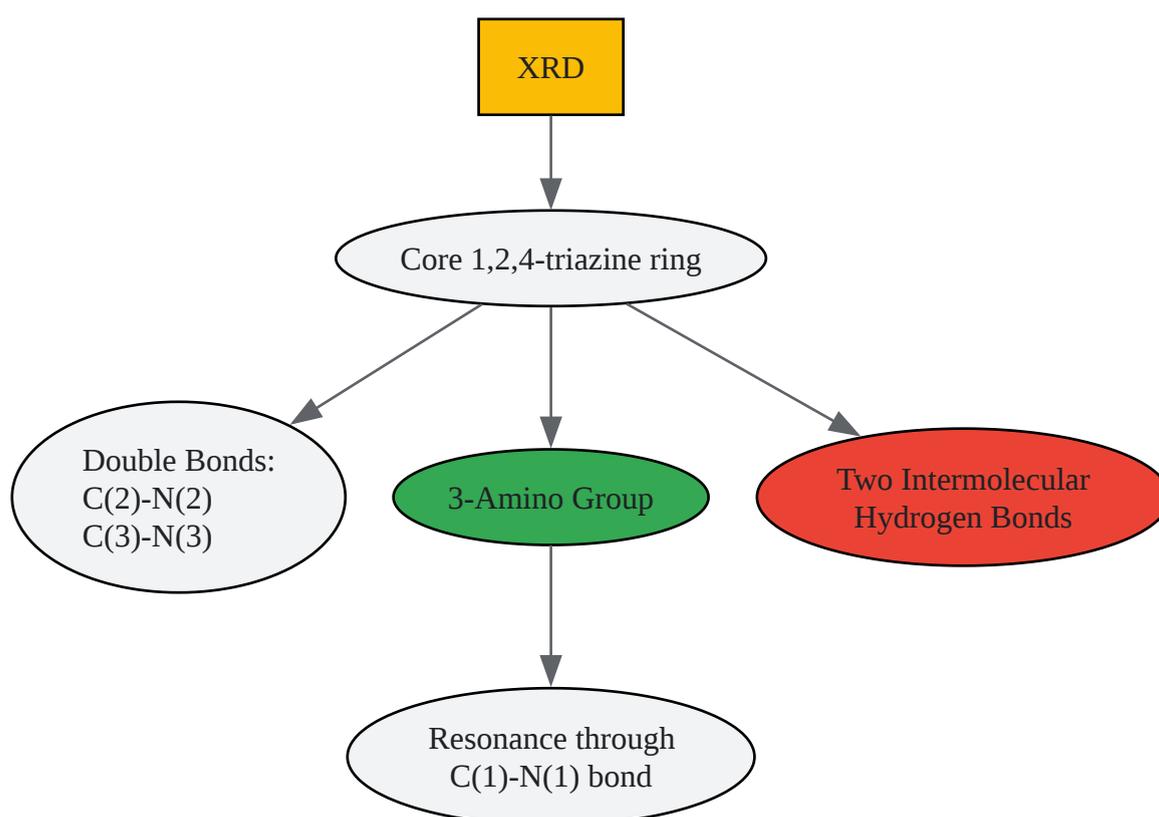
Property	Description
Key Structural Features	Double bonds located at C(2)-N(2) and C(3)-N(3) positions [1].
Resonance & Electronic Structure	The 3-amino group donates its unpaired electrons and resonates through the C(1)-N(1) bond with the 1,2,4-triazine ring [1].
Intermolecular Interactions	The crystal structure is stabilized by two intermolecular hydrogen bonds [1].

Methodological Insights

While the search results lack a step-by-step XRD protocol, they provide details on complementary computational and experimental methods used to study the molecule's structure.

- **Computational Validation:** Theoretical calculations using **Density Functional Theory (DFT)** and **MP2 methods** with the **6-311++G(d,p) basis set** show that the optimized geometrical parameters of the most stable tautomer (3-atz1) are consistent with experimental XRD data. The reported deviations are within 0.011 Å for bond lengths and 0.338° for bond angles [2].
- **Spectroscopic Characterization:** Experimental vibrational spectra (IR and Raman) of **3-amino-1,2,4-triazine** have been recorded for the solid state (using KBr discs) and in various solutions (DMSO, water). These spectra are used to validate the computational models [2].

The following diagram illustrates the key structural features and intermolecular interactions described in the XRD analysis:



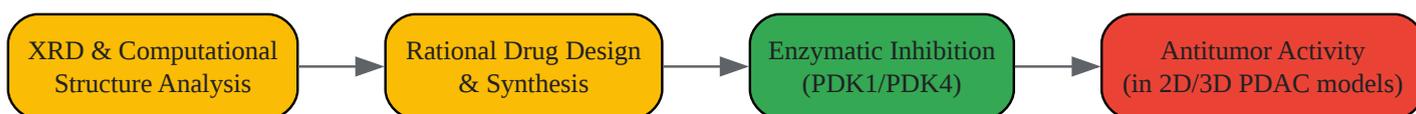
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Therapeutic Relevance & Drug Discovery Context

The structural studies of **3-amino-1,2,4-triazine** are driven by its promising biological activity. Recent research highlights its role as a core scaffold in developing new anticancer agents.

- **Target Role:** Derivatives of **3-amino-1,2,4-triazine** are designed as potent and selective inhibitors of **Pyruvate Dehydrogenase Kinases (PDKs)**, specifically **PDK1 and PDK4** [3] [4].
- **Therapeutic Application:** PDK inhibition is a strategic approach to combat metabolic reprogramming (the Warburg effect) in cancer cells. These **3-amino-1,2,4-triazine**-based inhibitors have shown promising antitumor activity in models of **KRAS-mutant pancreatic ductal adenocarcinoma (PDAC)**, a particularly aggressive and treatment-resistant cancer [3] [4].
- **Synthesis:** These derivatives are often synthesized via a molecular hybridization approach, cyclizing bis(indolyl)ethane-1,2-diones with aminoguanidine bicarbonate [3] [4].

The workflow below outlines the process from structural analysis to therapeutic application:



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References

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